molecular formula C15H20BFO3 B6617083 2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1416367-15-1

2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6617083
CAS No.: 1416367-15-1
M. Wt: 278.13 g/mol
InChI Key: IJIXNQKITULMRG-UHFFFAOYSA-N
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Description

2-(3-Cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a phenyl ring substituted with a fluorine atom at the ortho-position and a cyclopropoxy group at the meta-position. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings . This compound is hypothesized to have applications in medicinal chemistry and materials science, leveraging its unique substituent profile for targeted reactivity .

Properties

IUPAC Name

2-(3-cyclopropyloxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-12(13(11)17)18-10-8-9-10/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIXNQKITULMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropoxy-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The cyclopropoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted cyclopropoxy or fluorophenyl derivatives.

Scientific Research Applications

2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and probes for biological studies.

    Medicine: Could be explored for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura cross-coupling. This complex then undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the coupled product. The cyclopropoxy and fluorophenyl groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous dioxaborolane derivatives, focusing on substituent effects, synthesis methods, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference IDs
2-(3-Cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-cyclopropoxy, 2-fluoro ~292.14 Potential use in cross-coupling for drug discovery; fluorine enhances metabolic stability. Likely via SN2 alkylation of phenol with (bromomethyl)cyclopropane .
2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-cyclopropyl, 2-fluoro 262.13 Stabilized by cyclopropyl’s electron-donating effects; used in biaryl synthesis. Cyclopropane introduction via Pd-catalyzed cross-coupling .
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-fluoro 206.04 High reactivity in Suzuki couplings due to unhindered para-substitution. Direct borylation of fluorobenzene via Ir catalysis .
2-(3,5-Bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-bis(cyclopropylmethoxy) 372.25 Enhanced steric hindrance; applications in dendritic polymer synthesis. Double alkylation with (bromomethyl)cyclopropane under basic conditions .
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-fluorobenzyl 236.09 Benzyl substitution enables conjugation to biomolecules; used in diagnostics. C-H borylation of fluorotoluene derivatives .
2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-difluoromethyl, 4-fluoro 282.08 High electrophilicity for fluorinated drug intermediates. Multi-step synthesis involving difluoromethylation and borylation .

Key Observations:

Substituent Position and Electronic Effects :

  • Fluorine at the ortho position (as in the target compound) increases steric hindrance near the boron center compared to para-fluoro derivatives (e.g., CAS 214360-58-4) . This may slow hydrolysis but enhance regioselectivity in cross-couplings .
  • Cyclopropoxy groups introduce both steric bulk and moderate electron donation, contrasting with electron-withdrawing groups like difluoromethyl () .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 2-(3,5-bis(cyclopropylmethoxy)phenyl) analogs, involving alkylation of a phenolic intermediate with (bromomethyl)cyclopropane under basic conditions (e.g., K₂CO₃ in acetone, 80°C, 12 h) . Yields for similar compounds range from 26% () to 83% (), depending on substituent complexity.

Applications :

  • Fluorinated dioxaborolanes (e.g., CAS 214360-58-4) are widely used in oncology drug discovery due to improved pharmacokinetics .
  • Bulky substituents (e.g., cyclopropoxy) may reduce off-target interactions in enzyme inhibition, as seen in prostate cancer studies () .

Stability and Reactivity :

  • Hydrolysis rates correlate with substituent electronics: electron-withdrawing groups (e.g., -CF₂H in ) stabilize boron against nucleophilic attack compared to electron-donating groups (e.g., -OCH₃ in ) .

Biological Activity

The compound 2-(3-cyclopropoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18BFO2\text{C}_{15}\text{H}_{18}\text{B}\text{F}\text{O}_2

This structure features a dioxaborolane ring and a cyclopropoxy group attached to a fluorophenyl moiety, which may influence its biological interactions.

Research indicates that compounds with fluorinated aromatic rings often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties. The incorporation of fluorine can improve the binding affinity to biological targets and enhance metabolic stability. The dioxaborolane moiety may also facilitate interactions with enzymes and receptors involved in various biochemical pathways.

Anticancer Properties

Fluorinated compounds are often investigated for their anticancer potential. The presence of fluorine in aromatic systems has been linked to reduced mutagenicity and enhanced selectivity for cancer cells. For example, some fluorinated derivatives have demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, it was found that fluoroaryl derivatives exhibited varying degrees of effectiveness against gram-positive and gram-negative bacteria. The study reported MIC values indicating that certain modifications to the aromatic system could enhance antibacterial activity significantly.

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128Not Detected

This table illustrates how structural variations can impact biological activity, suggesting that similar modifications in our target compound may yield promising results .

Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of fluorinated compounds on cancer cell lines. The results indicated that specific structural features led to enhanced selectivity for cancer cells over normal cells. This selectivity is crucial for developing safer therapeutic agents with fewer side effects.

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